n-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide
Description
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is an acetamide derivative featuring a 4-cyano-2-nitrophenyl substituent linked via an ethylamino group. The compound’s structure combines electron-withdrawing groups (cyano and nitro) on the aromatic ring, which may enhance electrophilicity and influence intermolecular interactions. Its synthesis likely involves condensation of acetamide precursors with functionalized aromatic amines, a method analogous to related N-substituted phenylacetamides .
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
N-[2-(4-cyano-2-nitroanilino)ethyl]acetamide |
InChI |
InChI=1S/C11H12N4O3/c1-8(16)13-4-5-14-10-3-2-9(7-12)6-11(10)15(17)18/h2-3,6,14H,4-5H2,1H3,(H,13,16) |
InChI Key |
YRBVFVGPPQMSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves solvent-free methods to enhance efficiency and reduce costs. For instance, the reaction of substituted aryl amines with alkyl cyanoacetates can be performed without solvents at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The nitro group can be substituted under appropriate conditions to introduce different functional groups.
Common Reagents and Conditions
Condensation: Reagents like phenacyl bromide in boiling ethanol with triethylamine as a catalyst can be used.
Substitution: Reagents such as 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine can be employed.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrroles and thiophenes .
Scientific Research Applications
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic substitution reactions, leading to the formation of bioactive heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key differentiators are the 4-cyano and 2-nitro substituents on the phenyl ring. Comparable compounds include:
- Intermolecular Interactions : The nitro group in the target compound may promote hydrogen bonding or π-π stacking, similar to the nitro-substituted compound in , which exhibited intermolecular C—H⋯O interactions. By contrast, methylsulfonyl groups in enable distinct packing via sulfonyl oxygen interactions.
Physicochemical Properties
- Solubility and logP: Methoxy and hydroxy analogs in exhibit logP values of 1.2–1.8, suggesting moderate hydrophilicity. The target compound’s nitro and cyano groups may lower solubility compared to these derivatives.
Biological Activity
n-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H12N4O3
- IUPAC Name : N-[2-(4-cyano-2-nitrophenylamino)ethyl]acetamide
The synthesis typically involves the reaction of 4-cyano-2-nitroaniline with ethyl acetamide under controlled conditions, yielding the target compound with high purity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | 12.5 µg/mL | Moderate activity |
| Staphylococcus aureus | 15.0 µg/mL | Effective against Gram-positive bacteria |
| Pseudomonas aeruginosa | 20.0 µg/mL | Lower activity noted |
The compound exhibits a selective toxicity profile, showing less cytotoxicity towards human embryonic kidney cells with a selectivity index value greater than 11 .
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies, particularly against MDA-MB-231 (breast cancer) and A549 (lung cancer), the compound demonstrated IC50 values indicating potent cytotoxic effects:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MDA-MB-231 | 0.0103 | Superior to standard cisplatin |
| A549 | 0.0095 | Significant inhibition observed |
These findings suggest that this compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.
Molecular docking studies have provided insights into the potential mechanisms through which this compound exerts its biological effects. The compound appears to interact with key enzymes involved in metabolic pathways related to both bacterial resistance and cancer cell survival:
- Inhibition of InhA : The compound has been shown to bind effectively to the enoyl-acyl carrier protein reductase (InhA), a target for anti-tubercular drugs, suggesting a similar mechanism might be applicable in other microbial contexts .
- DNA Gyrase Inhibition : Preliminary data indicate that it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Studies
Several case studies highlight the efficacy of this compound in clinical and laboratory settings:
- Study on Antimicrobial Resistance : A study demonstrated that this compound could restore sensitivity in resistant E. coli strains when used in combination with traditional antibiotics, suggesting its utility as an adjuvant therapy .
- Cancer Cell Line Trials : Research involving various cancer cell lines revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
